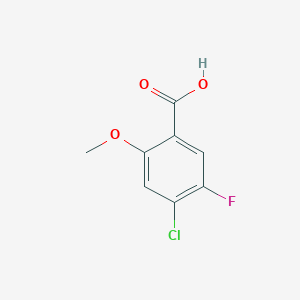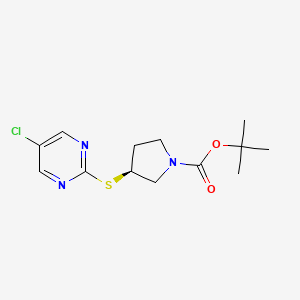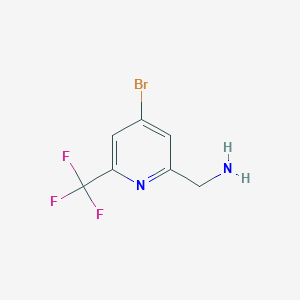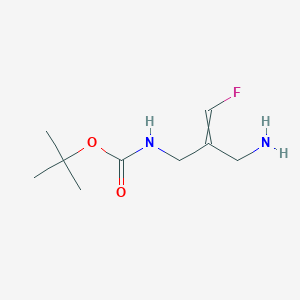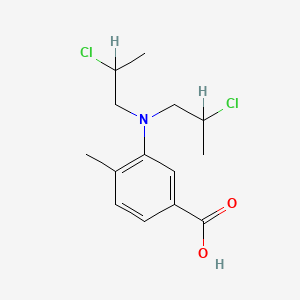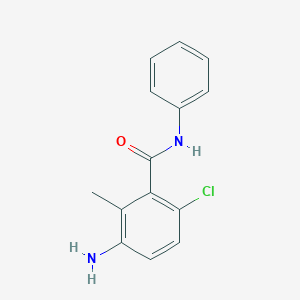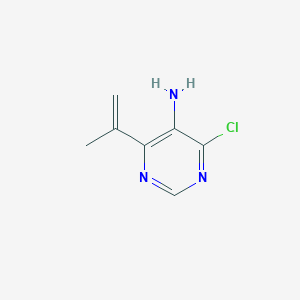
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chlorine atom at position 4, a prop-1-en-2-yl group at position 6, and an amine group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Substitution Reaction: The chlorine atom at position 6 is substituted with a prop-1-en-2-yl group using a suitable alkylating agent under basic conditions.
Amination: The chlorine atom at position 5 is then replaced with an amine group through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production rates and ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-1-en-2-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyrimidines, alcohols, carboxylic acids, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用機序
The mechanism of action of 4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
4-Chloro-6-methylpyrimidin-5-amine: Similar structure but with a methyl group instead of a prop-1-en-2-yl group.
4-Chloro-6-ethylpyrimidin-5-amine: Contains an ethyl group at position 6.
4-Chloro-6-isopropylpyrimidin-5-amine: Features an isopropyl group at position 6.
Uniqueness
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
特性
分子式 |
C7H8ClN3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
4-chloro-6-prop-1-en-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H8ClN3/c1-4(2)6-5(9)7(8)11-3-10-6/h3H,1,9H2,2H3 |
InChIキー |
YWJKQJZRESDSDF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C(=NC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
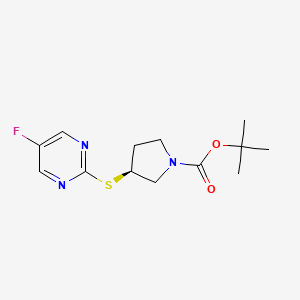

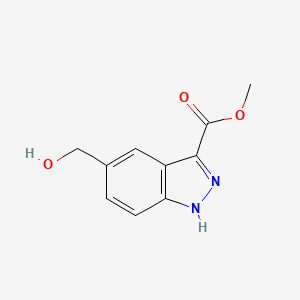
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
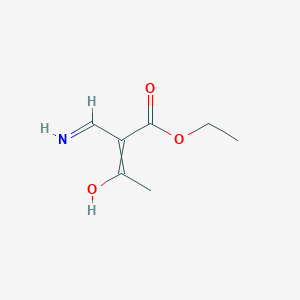
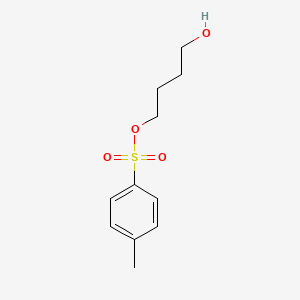
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
